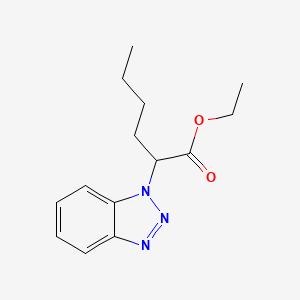

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate

Descripción general

Descripción

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a hexanoate ester group, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate can be synthesized through a reaction between 1H-benzotriazole and ethyl 2-chlorohexanoate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like ethanol or dichloromethane under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom in ethyl 2-chlorohexanoate by the nitrogen atom in 1H-benzotriazole, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography to obtain the final compound suitable for various applications .

Análisis De Reacciones Químicas

Reactivity in Organic Transformations

Benzotriazole derivatives are widely used as intermediates in organic synthesis due to their ability to stabilize leaving groups and facilitate acyl transfer reactions.

Nucleophilic Substitution Reactions

The benzotriazolyl group in EBA acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl. In EBH, the hexanoate chain may participate in similar nucleophilic substitutions, such as:

-

Aminolysis : Reaction with amines to form amides.

-

Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.

Example Pathway (Aminolysis):

Acylation Reactions

Benzotriazole-based esters like EBA are known to acylate alcohols, thiols, and amines. For instance, EBA reacts with hydrazine to form benzotriazol-1-yl-acetic acid hydrazide, a precursor for Schiff bases . EBH could similarly generate hydrazides or thioesters.

Table 2: Potential Acylation Partners for EBH

| Nucleophile | Product Class | Application |

|---|---|---|

| Hydrazine | Hexanoyl hydrazide | Coordination chemistry, catalysis |

| Thiophenol | Hexanothioate | Thioester synthesis |

| Alcohols | Hexanoate esters | Polymer chemistry |

Role in Heterocyclization

Benzotriazole derivatives are pivotal in constructing heterocycles. For example, α-tosyl-2-azidobenzyl isocyanides undergo intramolecular cyclization to form benzo[d ] triazines . While EBH itself is not reported in such reactions, its hexanoate chain could serve as a spacer in macrocyclic or polymeric systems.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate exhibits significant antimicrobial properties. Studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 31.25 µg/ml |

| Staphylococcus aureus | 62.5 µg/ml |

| Klebsiella pneumoniae | 250 µg/ml |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Photostabilization

Benzotriazole derivatives are widely recognized for their photostabilizing properties in polymers and coatings. This compound can absorb UV radiation effectively, thereby protecting materials from photodegradation. This application is particularly relevant in:

- Coatings: Enhancing the durability of paints and varnishes.

- Plastics: Improving the longevity of plastic products exposed to sunlight.

Biological Research

The compound's ability to interact with biological systems makes it valuable in pharmacological studies. Its derivatives have been investigated for their potential as:

- Anticancer agents: Some studies indicate that modifications to the benzotriazole structure can lead to compounds with enhanced anticancer activity .

- Antiviral agents: Research has explored its efficacy against viral pathogens, leveraging its ability to inhibit viral replication.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of various benzotriazole derivatives demonstrated that this compound exhibited superior activity against Acinetobacter strains compared to other tested compounds . This reinforces its potential as a lead compound in antibiotic development.

Case Study 2: Photostabilization in Polymers

Research on the incorporation of this compound into polymer matrices revealed significant improvements in UV stability. The study highlighted a reduction in discoloration and mechanical degradation over time when exposed to sunlight .

Mecanismo De Acción

The mechanism of action of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate involves its interaction with various molecular targets and pathways. The benzotriazole ring can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of biological pathways, contributing to its antimicrobial and antiviral properties .

Comparación Con Compuestos Similares

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate can be compared with other benzotriazole derivatives, such as:

1H-Benzotriazole: A simpler compound with similar chemical properties but lacking the ester group.

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate: Similar structure but with a shorter carbon chain in the ester group.

Benzotriazole-substituted heterocycles: Compounds with additional functional groups that impart unique biological activities.

The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other benzotriazole derivatives .

Actividad Biológica

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential applications based on current research findings.

Synthesis and Structure

This compound can be synthesized through a nucleophilic substitution reaction between 1H-benzotriazole and ethyl 2-chlorohexanoate in the presence of a base like triethylamine. The reaction typically occurs in organic solvents such as ethanol or dichloromethane under reflux conditions. The structural formula is represented as follows:

Antimicrobial Properties

Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial activity. The benzotriazole ring structure is crucial for this activity due to its ability to interact with microbial enzymes and disrupt their function. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Antiviral Activity

In addition to its antimicrobial effects, this compound has been evaluated for antiviral properties. Preliminary studies suggest that it can inhibit viral replication by interfering with viral enzymes essential for the life cycle of viruses such as HIV and influenza . The mechanism appears to involve binding to viral proteins and preventing their interaction with host cell receptors.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and π-π stacking interactions with various molecular targets. These interactions can modulate enzyme activities and disrupt critical biological pathways. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Disruption of Viral Entry : By binding to viral proteins, it may prevent the attachment and entry of viruses into host cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial load in treated samples compared to controls. The study utilized a minimum inhibitory concentration (MIC) assay which confirmed the compound's potential as an antimicrobial agent .

Case Study 2: Antiviral Activity

Another investigation focused on its antiviral properties against influenza viruses. In vitro assays revealed that treatment with this compound resulted in a marked decrease in viral titers after 24 hours of exposure. The findings suggest that the compound could serve as a lead for developing antiviral therapeutics .

Propiedades

IUPAC Name |

ethyl 2-(benzotriazol-1-yl)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-3-5-9-13(14(18)19-4-2)17-12-10-7-6-8-11(12)15-16-17/h6-8,10,13H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLPRPNWDYYHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00874566 | |

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-BUTYL-, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115054-74-5 | |

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-BUTYL-, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.